molecular formula C14H17N3OS B3001281 2-(cyclopentylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034546-37-5

2-(cyclopentylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide

Cat. No.: B3001281
CAS No.: 2034546-37-5
M. Wt: 275.37
InChI Key: YNKJXTAGVIQNPM-UHFFFAOYSA-N
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Description

2-(cyclopentylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyridine core, followed by the introduction of the cyclopentylthio and acetamide groups through substitution reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(cyclopentylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that are crucial for its biological activities. The compound may exert its effects by binding to these targets and modulating their functions, leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    2,3,5-Trisubstituted pyrazolo[1,5-a]pyrimidine compounds: These compounds share a similar core structure and have been studied for their biological activities.

    Pyrazolo[1,5-a]pyrimidines-based fluorophores: These compounds are used in optical applications due to their unique photophysical properties.

Uniqueness

2-(cyclopentylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-cyclopentylsulfanyl-N-pyrazolo[1,5-a]pyridin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c18-14(10-19-13-3-1-2-4-13)16-11-6-8-17-12(9-11)5-7-15-17/h5-9,13H,1-4,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKJXTAGVIQNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)NC2=CC3=CC=NN3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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